An In-depth Technical Guide to 2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide: Properties, Synthesis, and Biological Prospects
An In-depth Technical Guide to 2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide: Properties, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide, a halogenated aromatic amide of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related N-aryl acetamides to offer valuable insights into its predicted physicochemical characteristics, a robust protocol for its synthesis, and a discussion of its potential biological activities. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule, providing a strong starting point for experimental design and hypothesis-driven investigation.
Introduction: The Scientific Rationale
The N-aryl acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl group onto the phenyl ring and dichloro-substitution on the acetamide moiety is a strategic design choice aimed at modulating several key molecular properties. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity. The dichloroacetamide group, on the other hand, can influence the molecule's reactivity and hydrogen bonding capabilities. This combination of structural features suggests that 2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide may possess unique biological activities, making it a compelling candidate for further investigation.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide in Comparison to a Related Compound.
| Property | 2,2-dichloro-N-phenylacetamide[1][2] | Predicted: 2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide |
| Molecular Formula | C₈H₇Cl₂NO | C₉H₆Cl₂F₃NO |
| Molecular Weight | 204.05 g/mol | 272.05 g/mol |
| Boiling Point | 342.7 °C at 760 mmHg[1] | Expected to be higher |
| Density | 1.4 g/cm³[1] | Expected to be higher |
| LogP | 2.50 | Expected to be > 2.50 |
| Polar Surface Area | 29.1 Ų | ~29.1 Ų |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 |
Note: The properties for 2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide are predictions based on the known data for 2,2-dichloro-N-phenylacetamide and the general effects of trifluoromethyl substitution. Experimental verification is required.
Synthesis and Purification
The synthesis of N-aryl acetamides is a well-established chemical transformation, typically achieved through the acylation of an aniline derivative with an appropriate acyl chloride. The following protocol outlines a reliable method for the synthesis of 2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide.
Reaction Principle
The synthesis involves the nucleophilic acyl substitution reaction between 3-(trifluoromethyl)aniline and dichloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the dichloroacetyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of the stable amide product. A non-nucleophilic base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of 2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide
Materials:
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3-(Trifluoromethyl)aniline
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Dichloroacetyl chloride
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Anhydrous dichloromethane (DCM) or another suitable aprotic solvent[3]
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Triethylamine (TEA) or anhydrous potassium carbonate
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Deionized water
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
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Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
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Addition of Acyl Chloride: Slowly add dichloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Quench the reaction by slowly adding deionized water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Diagram 1: Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of the target compound.
Potential Biological Activities and Mechanism of Action
While no specific biological data exists for 2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide, the broader class of N-aryl acetamides and compounds containing trifluoromethylphenyl moieties have demonstrated a wide range of biological activities. This suggests that the target molecule could be a promising candidate for screening in various therapeutic areas.
Antimicrobial Activity
N-aryl acetamides are known to possess antimicrobial properties.[4][5] The presence of the trifluoromethyl group on the phenyl ring has also been associated with potent antimicrobial activity in other classes of compounds.[6][7][8] It is hypothesized that these compounds may exert their effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[5]
Enzyme Inhibition
The N-aryl acetamide scaffold has been explored for its potential as an enzyme inhibitor. For instance, derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[9] The trifluoromethylphenyl group can enhance binding to the active sites of enzymes through hydrophobic and electrostatic interactions.
Other Potential Activities
Derivatives of acetamide have also been investigated for their antioxidant and anti-inflammatory activities.[10] Furthermore, some N-aryl acetamides have been explored for their potential as inhibitors of enzymes involved in blood coagulation.[11]
Diagram 2: Potential Biological Activities
Sources
- 1. Acetamide,2,2-dichloro-N-phenyl | CAS#:2563-99-7 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.info [ijpsr.info]
- 5. ecolink.com [ecolink.com]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Showing Compound 2-Phenylacetamide (FDB027865) - FooDB [foodb.ca]
